N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide
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Overview
Description
N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide is a versatile chemical compound with a unique structure that enables its application in various fields, such as drug discovery, material synthesis, and biological studies. This compound is known for its potential use in scientific research due to its distinct chemical properties.
Preparation Methods
The synthesis of N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide involves several steps. One common synthetic route includes the reaction of 2-ethoxyphenylamine with 4-oxochromene-6-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ceric ammonium nitrate for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ceric ammonium nitrate can yield dearylated products, while reduction with sodium borohydride can produce reduced derivatives .
Scientific Research Applications
N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various compounds. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. Additionally, it is used in the industry for material synthesis and other applications.
Mechanism of Action
The mechanism of action of N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide can be compared with other similar compounds, such as N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide and N-(2,4-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide . These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its distinct structure and the specific applications it is used for.
Properties
IUPAC Name |
N-[2-(2-ethoxyphenyl)-4-oxochromen-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-23-17-7-5-4-6-14(17)19-11-16(22)15-10-13(20-12(2)21)8-9-18(15)24-19/h4-11H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNKJISZJIESDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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